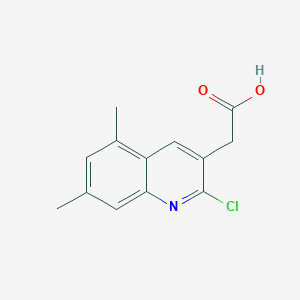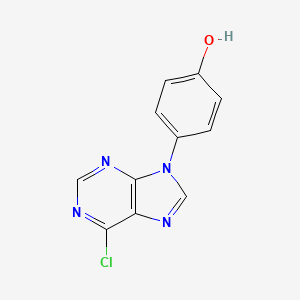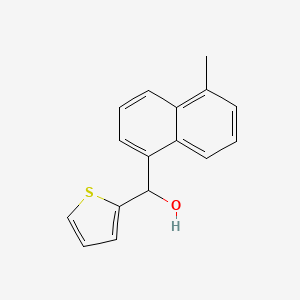
5-Chloro-6,8-dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-cloro-6,8-dimetil-4-oxo-1,4-dihidrocinolin-3-carboxílico es un compuesto heterocíclico que pertenece a la familia de las cinolinas. Este compuesto se caracteriza por su estructura única, que incluye un átomo de cloro, dos grupos metilo y un grupo ácido carboxílico unidos a un anillo de cinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 5-cloro-6,8-dimetil-4-oxo-1,4-dihidrocinolin-3-carboxílico normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclación de precursores apropiados en condiciones controladas. Por ejemplo, a partir de una amina aromática adecuada, el compuesto se puede sintetizar a través de una serie de reacciones que incluyen nitración, reducción y ciclación.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones a gran escala utilizando condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores, temperaturas controladas y condiciones de presión son cruciales para lograr una síntesis eficiente. Además, se emplean pasos de purificación, como la recristalización o la cromatografía, para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 5-cloro-6,8-dimetil-4-oxo-1,4-dihidrocinolin-3-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir el grupo cetona en un alcohol.
Sustitución: El átomo de cloro se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en presencia de una base.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución dan como resultado el reemplazo del átomo de cloro por el nucleófilo.
Aplicaciones Científicas De Investigación
El ácido 5-cloro-6,8-dimetil-4-oxo-1,4-dihidrocinolin-3-carboxílico tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en estudios bioquímicos.
Industria: Utilizado en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del ácido 5-cloro-6,8-dimetil-4-oxo-1,4-dihidrocinolin-3-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 6,8-dimetil-4-oxo-4H-croman-2-carboxílico: Similar en estructura pero carece del átomo de cloro.
Ácido oxolínico: Contiene un núcleo de quinolina similar, pero con diferentes sustituyentes.
Singularidad
El ácido 5-cloro-6,8-dimetil-4-oxo-1,4-dihidrocinolin-3-carboxílico es único debido a la presencia del átomo de cloro y la disposición específica de los grupos funcionales.
Propiedades
Fórmula molecular |
C11H9ClN2O3 |
|---|---|
Peso molecular |
252.65 g/mol |
Nombre IUPAC |
5-chloro-6,8-dimethyl-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O3/c1-4-3-5(2)8-6(7(4)12)10(15)9(11(16)17)14-13-8/h3H,1-2H3,(H,13,15)(H,16,17) |
Clave InChI |
KHGZKLMILWRNKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1NN=C(C2=O)C(=O)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
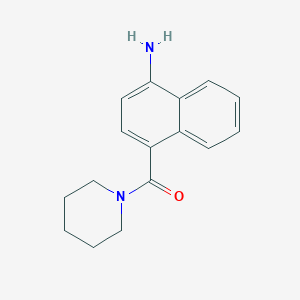
![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)
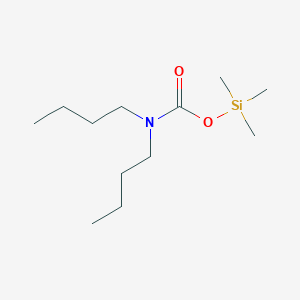
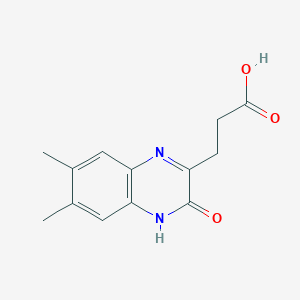
![1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11863183.png)
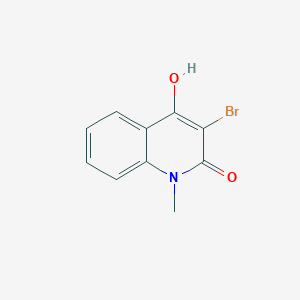
![3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11863187.png)


![11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B11863208.png)
